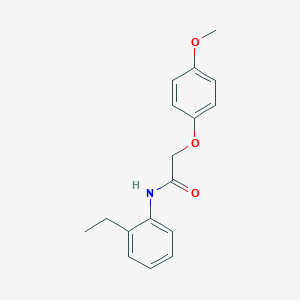
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as EPM, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neurology, this compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a key role in protecting neurons from oxidative stress and inflammation. In oncology, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival. In inflammation, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neurology, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation in tumor cells. In inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide. In neurology, further studies are needed to determine the optimal dosage and duration of treatment for neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of this compound as a potential treatment for various types of cancer. In inflammation, further studies are needed to determine the long-term effects of this compound on inflammatory responses. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective, anti-tumor, and anti-inflammatory effects. Further research is needed to fully elucidate its effects and to identify potential drug targets for its therapeutic applications.
Méthodes De Synthèse
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-ethylphenol with 4-methoxyphenol in the presence of a base, followed by acetylation with acetic anhydride, and then reaction with chloroacetyl chloride to form the final product.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and inflammation. In neurology, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anti-tumor effects and may be a potential treatment for various types of cancer. In inflammation, this compound has been shown to have anti-inflammatory effects and may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTSCCXILTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
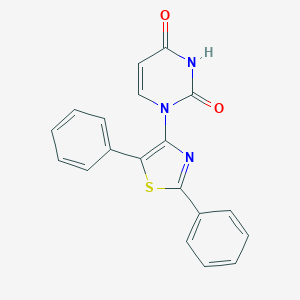
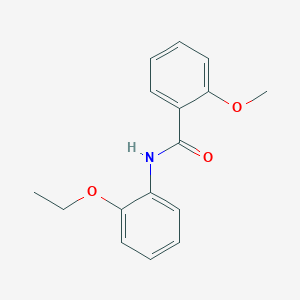

![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

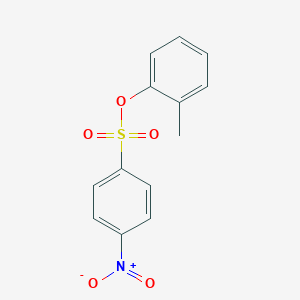
![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)
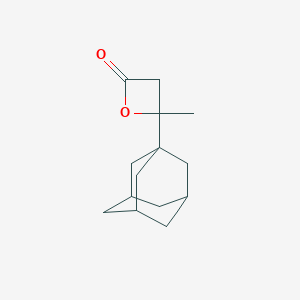

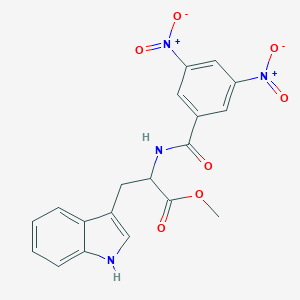
![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
